molecular formula C28H23N3O2S3 B2668790 3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422307-26-4

3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No. B2668790
CAS RN: 422307-26-4
M. Wt: 529.69
InChI Key: RZJXNNRBTZPVRC-UHFFFAOYSA-N
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Description

The compound is a thiazolo[4,5-d]pyrimidin-7-one derivative. Thiazolo[4,5-d]pyrimidin-7-one derivatives are a class of organic compounds that contain a thiazole ring fused with a pyrimidinone ring . These compounds are often used in the synthesis of semiconductors for plastic electronics .


Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidin-7-one derivatives is characterized by a fused biheterocyclic system. This system is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Thiazolo[4,5-d]pyrimidin-7-one derivatives can undergo various chemical reactions due to their electron-deficient nature. They can participate in reactions with electron-rich compounds, leading to the formation of new bonds .


Physical And Chemical Properties Analysis

Thiazolo[4,5-d]pyrimidin-7-one derivatives are known for their high oxidative stability and rigid planar structure . These properties make them suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidin-7-one derivatives can vary depending on their specific structure and the context in which they are used. For example, in the field of organic electronics, these compounds can act as electron acceptors .

Future Directions

There is plenty of room for improvement and broadening of the material scope of thiazolo[4,5-d]pyrimidin-7-one derivatives . Their potential in the field of organic photovoltaics has been recognized recently, and there is an almost exponential growth of activity in this area .

properties

IUPAC Name

3-(4-ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S3/c1-3-19-13-15-21(16-14-19)30-25-24(36-28(30)34)26(33)31(22-12-8-7-9-18(22)2)27(29-25)35-17-23(32)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJXNNRBTZPVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

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